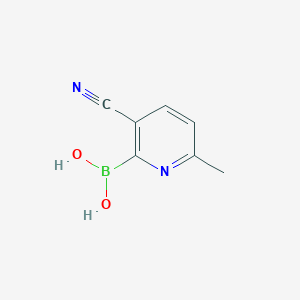

(3-Cyano-6-methylpyridin-2-yl)boronic acid

説明

(3-Cyano-6-methylpyridin-2-yl)boronic acid is a pyridinyl boronic acid derivative characterized by a cyano group at the 3-position and a methyl group at the 6-position of the pyridine ring. Boronic acids are widely employed in medicinal chemistry, materials science, and organic synthesis due to their ability to form reversible covalent bonds with diols and their utility in Suzuki-Miyaura cross-coupling reactions . The cyano group likely enhances the compound’s Lewis acidity, while the methyl group may influence solubility and steric interactions.

特性

分子式 |

C7H7BN2O2 |

|---|---|

分子量 |

161.96 g/mol |

IUPAC名 |

(3-cyano-6-methylpyridin-2-yl)boronic acid |

InChI |

InChI=1S/C7H7BN2O2/c1-5-2-3-6(4-9)7(10-5)8(11)12/h2-3,11-12H,1H3 |

InChIキー |

COISOXYUUDSHRZ-UHFFFAOYSA-N |

正規SMILES |

B(C1=C(C=CC(=N1)C)C#N)(O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyano-6-methylpyridin-2-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation reaction, where a halopyridine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of (3-Cyano-6-methylpyridin-2-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and bases is crucial to ensure scalability and cost-effectiveness .

化学反応の分析

Types of Reactions: (3-Cyano-6-methylpyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The cyano and methyl groups on the pyridine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used under mild conditions.

Substitution: Various nucleophiles or electrophiles can be employed depending on the desired substitution.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.

Oxidation: The major products are alcohols or ketones.

Substitution: The products vary based on the substituents introduced.

科学的研究の応用

(3-Cyano-6-methylpyridin-2-yl)boronic acid has diverse applications in scientific research:

作用機序

The mechanism of action of (3-Cyano-6-methylpyridin-2-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The cyano and methyl groups on the pyridine ring can influence the reactivity and selectivity of the compound in various reactions.

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pyridinyl boronic acids vary significantly in reactivity and function based on substituent effects. Key analogs include:

- (6-Amino-5-methylpyridin-3-yl)boronic acid (): Features an amino group (electron-donating) at the 6-position, which increases basicity and may reduce Lewis acidity compared to the cyano-substituted analog.

- [2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid (): The fluoro and methoxycarbonyl groups create a strong electron-withdrawing effect, lowering pKa and enhancing diol-binding affinity .

Key Insight: The cyano group in (3-Cyano-6-methylpyridin-2-yl)boronic acid is more electron-withdrawing than amino or methyl groups, likely resulting in a lower pKa (~7–8, inferred from similar compounds ) compared to analogs with electron-donating substituents. This property may enhance its binding to biological targets, such as serine proteases or transcription factors .

Physicochemical Properties

However, excessive hydrophobicity could lead to precipitation, as seen in compounds like pyren-1-yl boronic acid .

Limitations and Challenges

- Precipitation Risks : Bulky aromatic substituents (e.g., pyren-1-yl) reduce solubility, limiting in vitro testing . The target compound’s methyl group may mitigate this issue but requires empirical validation.

- Binding Affinity : While borinic acids (R1R2B(OH)) show higher association constants for diols than boronic acids , the pyridinyl backbone of the target compound may offer unique selectivity profiles.

生物活性

(3-Cyano-6-methylpyridin-2-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy and as an inhibitor in various biochemical pathways. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and presenting relevant data in tables.

Overview of Boronic Acids

Boronic acids are versatile compounds often used in medicinal chemistry due to their ability to form reversible covalent bonds with diols and other nucleophiles. Their structural features allow them to act as bioisosteres for carboxylic acids, phosphates, and phenolic hydroxyls, making them useful in drug design and development.

- Inhibition of Proteasome Activity : Research indicates that boronic acids can function as proteasome inhibitors, which are crucial for degrading misfolded proteins and regulating various cellular processes. The inhibition of the proteasome can lead to apoptosis in cancer cells, making boronic acids promising candidates for anticancer therapies .

- Tyrosine Kinase Inhibition : (3-Cyano-6-methylpyridin-2-yl)boronic acid has been studied for its potential as a tyrosine kinase inhibitor. Tyrosine kinases are involved in signaling pathways that regulate cell proliferation and survival. Inhibition of these kinases can disrupt tumor growth and metastasis .

- Interaction with Cancer Cell Lines : In vitro studies have shown that derivatives of (3-Cyano-6-methylpyridin-2-yl)boronic acid exhibit selective antiproliferative activity against various cancer cell lines, including LAPC-4 and PC-3 prostate cancer cells. The structure-activity relationship (SAR) studies suggest that modifications on the pyridine ring significantly influence the compound's potency .

Table 1: Biological Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (3-Cyano-6-methylpyridin-2-yl)boronic acid | LAPC-4 | 5.0 | Proteasome inhibition |

| PC-3 | 4.5 | Tyrosine kinase inhibition | |

| Hep G2 | 10.0 | Induction of apoptosis |

The above table summarizes the inhibitory concentrations (IC50) observed for (3-Cyano-6-methylpyridin-2-yl)boronic acid against different cancer cell lines, indicating its potential effectiveness as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups on the pyridine ring. For instance, the presence of a cyano group at position 3 enhances the compound's ability to interact with target proteins, thereby increasing its biological activity .

Table 2: SAR Analysis of Boronic Acid Derivatives

| Derivative | Position Modification | Activity Change |

|---|---|---|

| 5-Chloro derivative | Chlorine substitution at position 5 | Increased activity |

| Hydroxy derivative | Hydroxyl substitution at position 5 | Loss of activity |

| Fluorine derivative | Fluorine at ortho position | Significant increase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。